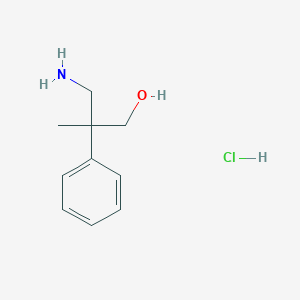

3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves optical resolution and preferential crystallization techniques to obtain optically active amino acids and their derivatives. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is achieved by resolving racemic mixtures using specific resolving agents and preferential crystallization to obtain high optical purities . Another synthesis route for 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization and alkylation steps followed by hydrolysis and esterification to yield the desired product . These methods could potentially be adapted for the synthesis of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as infrared spectroscopy and X-ray crystallography. For example, the crystal structure of a synthesized compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined using X-ray crystallography, revealing intermolecular hydrogen bonds that form extended chains . These techniques could be applied to determine the molecular structure of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Chemical Reactions Analysis

The papers describe various chemical reactions, including electrophilic attacks on enolates derived from chiral oxazolidinones to prepare 3-aminopropanoic acid derivatives . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols is evaluated, indicating that the position of substituents and the configuration of the quaternary carbon atom are crucial for activity . These findings suggest that the chemical reactivity and biological activity of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride" could be influenced by its substituents and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohol hydrochlorides are influenced by their molecular structure. The antioxidant and membrane-stabilizing properties of related compounds, such as 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, were studied in vitro, showing weak antioxidant properties but marked antihemolytic effects . These properties are important for understanding the potential therapeutic applications of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Properties

Research has identified compounds structurally related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for their potential immunosuppressive effects. The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, including derivatives that structurally resemble 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride, have shown considerable activity as immunosuppressive agents. These compounds have been tested for their lymphocyte-decreasing effect and their efficacy in prolonging the survival of rat skin allografts, suggesting their potential application in organ transplantation therapy (Kiuchi et al., 2000).

Antitumor Activity

The modification and evaluation of compounds related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for antitumor activities have also been documented. A study focused on the synthesis and in vitro testing of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides for their antitumor properties. This research aimed to discover biologically active compounds among a new series of tertiary aminoalkanols, highlighting the ongoing interest in this chemical structure for therapeutic development (Isakhanyan et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

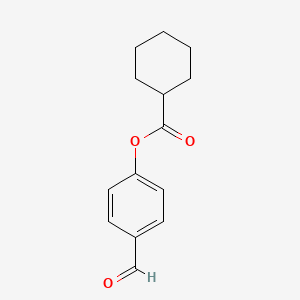

3-amino-2-methyl-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(7-11,8-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKATZUQSWLNACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)

![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)

![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)